molecular formula C6H6O4 B12908182 4-(Hydroxymethyl)furan-3-carboxylic acid CAS No. 88550-24-7

4-(Hydroxymethyl)furan-3-carboxylic acid

Cat. No.: B12908182
CAS No.: 88550-24-7
M. Wt: 142.11 g/mol
InChI Key: ZQOHZOYHFHPRBL-UHFFFAOYSA-N
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Description

4-(Hydroxymethyl)furan-3-carboxylic acid is a furan derivative that has garnered significant interest due to its potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by a furan ring substituted with a hydroxymethyl group at the 4-position and a carboxylic acid group at the 3-position. Its unique structure imparts distinct chemical properties, making it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Hydroxymethyl)furan-3-carboxylic acid typically involves the oxidation of 4-(hydroxymethyl)furan. One common method is the use of oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions. The reaction proceeds through the formation of an intermediate, which is subsequently converted to the desired carboxylic acid.

Industrial Production Methods: Industrial production of this compound often involves the catalytic oxidation of biomass-derived furfural. This process is advantageous due to the renewable nature of the starting material and the relatively mild reaction conditions required. The use of catalysts such as vanadium pentoxide (V2O5) or molybdenum trioxide (MoO3) can enhance the efficiency and selectivity of the oxidation process .

Chemical Reactions Analysis

Types of Reactions: 4-(Hydroxymethyl)furan-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be further oxidized to form a carboxylic acid, resulting in the formation of furan-3,4-dicarboxylic acid.

    Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol, yielding 4-(hydroxymethyl)furan-3-methanol.

    Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), vanadium pentoxide (V2O5), molybdenum trioxide (MoO3).

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.

Major Products:

Scientific Research Applications

4-(Hydroxymethyl)furan-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex furan derivatives and polymers.

    Biology: It is used in the study of enzyme-catalyzed reactions and as a substrate for the development of biosensors.

    Medicine: The compound has potential therapeutic applications due to its antimicrobial and anti-inflammatory properties.

    Industry: It is utilized in the production of biodegradable plastics, resins, and coatings.

Mechanism of Action

The mechanism of action of 4-(Hydroxymethyl)furan-3-carboxylic acid involves its interaction with specific molecular targets and pathways. In biological systems, the compound can act as an inhibitor of certain enzymes, thereby modulating metabolic pathways. For example, it may inhibit the activity of enzymes involved in the synthesis of bacterial cell walls, leading to antimicrobial effects. Additionally, its anti-inflammatory properties may be attributed to the inhibition of pro-inflammatory cytokines and signaling pathways .

Comparison with Similar Compounds

4-(Hydroxymethyl)furan-3-carboxylic acid can be compared with other furan derivatives such as:

    Furan-2-carboxylic acid: Similar structure but with the carboxylic acid group at the 2-position.

    5-Hydroxymethylfurfural (HMF): Contains a hydroxymethyl group at the 5-position and an aldehyde group at the 2-position.

    Furan-3,4-dicarboxylic acid: Contains two carboxylic acid groups at the 3- and 4-positions.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs .

Biological Activity

4-(Hydroxymethyl)furan-3-carboxylic acid is a furan derivative characterized by a hydroxymethyl group and a carboxylic acid functional group attached to a furan ring. With a molecular formula of C₇H₈O₃ and a molecular weight of approximately 142.11 g/mol, this compound has gained attention for its potential biological activities, particularly in antimicrobial and antioxidant applications.

Antimicrobial Properties

Research indicates that this compound and its derivatives exhibit significant antimicrobial properties. Studies have demonstrated that these compounds can inhibit the growth of various bacterial strains, making them candidates for further pharmacological exploration. For instance, related compounds have shown effectiveness against Gram-positive and Gram-negative bacteria, highlighting their potential as alternative antimicrobial agents .

Antioxidant Activity

The antioxidant activity of this compound has also been investigated. Compounds within this class are known to scavenge free radicals, thus reducing oxidative stress in biological systems. This property is crucial for developing therapeutic agents aimed at preventing oxidative damage linked to various diseases, including cancer and neurodegenerative disorders .

The biological activity of this compound is attributed to its ability to interact with biological macromolecules. These interactions can influence metabolic pathways and cellular functions, leading to observed antimicrobial and antioxidant effects. The compound's structure allows it to form hydrogen bonds and engage in dipole interactions with enzymes and receptors, potentially inhibiting or activating various biological pathways.

Comparative Analysis with Related Compounds

The following table summarizes the structural features and biological activities of compounds related to this compound:

Compound NameStructureKey Features
5-Hydroxymethyl-2-furancarboxylic Acid StructureContains an additional hydroxymethyl group; used in similar applications.
2,5-Furandicarboxylic Acid StructureTwo carboxylic acid groups; significant for polymer production.
Furfural StructureSimpler furan derivative; primarily used as an industrial solvent.
5-Hydroxymethylfurfural StructureKey intermediate in chemical production; notable for reactivity.

This comparison illustrates the unique combination of functional groups in this compound that enables diverse reactivity while retaining the furan core structure.

Study on Antimicrobial Efficacy

A study published in the Journal of Antibiotics evaluated the antimicrobial efficacy of various furan derivatives, including this compound. The results indicated that this compound exhibited potent inhibitory activity against several bacterial strains, outperforming conventional antibiotics like streptomycin in specific cases .

Research on Antioxidant Capacity

In another investigation focusing on antioxidant properties, researchers assessed the free radical scavenging ability of this compound compared to well-known antioxidants such as ascorbic acid. The findings revealed that this compound demonstrated comparable antioxidant capacity, suggesting its potential application in health supplements aimed at reducing oxidative stress .

Properties

CAS No.

88550-24-7

Molecular Formula

C6H6O4

Molecular Weight

142.11 g/mol

IUPAC Name

4-(hydroxymethyl)furan-3-carboxylic acid

InChI

InChI=1S/C6H6O4/c7-1-4-2-10-3-5(4)6(8)9/h2-3,7H,1H2,(H,8,9)

InChI Key

ZQOHZOYHFHPRBL-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CO1)C(=O)O)CO

Origin of Product

United States

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